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Compound of Interest

Compound Name: Swelyyplranl-NH2

Cat. No.: B10861827 Get Quote

Disclaimer: The initially requested peptide, "Swelyyplranl-NH2," could not be identified in

publicly available scientific literature or chemical databases. It may be a novel, proprietary, or

misspelled compound. To fulfill the detailed requirements of this technical guide, the well-

characterized synthetic peptide Larazotide Acetate (AT-1001) and its related agonist AT-1002

will be used as exemplary molecules to illustrate the principles of peptide-mediated effects on

epithelial barrier function. The data, protocols, and pathways described herein are based on

published research for these specific peptides and serve as a representative model.

Introduction to Epithelial Barrier Regulation
The epithelial barrier is a critical component of mucosal tissues, forming a selectively

permeable barrier that separates the external environment from the internal milieu. This barrier

is primarily maintained by intercellular protein complexes known as tight junctions (TJs). TJs

regulate the paracellular pathway, controlling the passage of ions, solutes, and water, while

preventing the translocation of harmful antigens, toxins, and microorganisms.[1][2]

Dysregulation of the epithelial barrier has been implicated in the pathogenesis of various

inflammatory and autoimmune diseases, including celiac disease and inflammatory bowel

disease.[3][4] Consequently, pharmacological agents that can modulate TJ permeability are of

significant interest for therapeutic development. This guide focuses on the mechanism and

effects of synthetic peptides designed to interact with and regulate TJ function.
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Peptide Profile: Larazotide Acetate (AT-1001) and
the Agonist AT-1002
Larazotide acetate (formerly AT-1001) is a synthetic octapeptide developed as a TJ regulator.

[2] It is an antagonist of the zonulin pathway.[5][6] Zonulin is a human protein that reversibly

modulates intestinal permeability.[7] By blocking zonulin, Larazotide acetate is thought to

prevent the disassembly of TJs, thereby restoring barrier function.[8]

AT-1002 is a synthetic hexapeptide (FCIGRL) derived from the Vibrio cholerae Zonula

Occludens Toxin (Zot).[1][9][10] Unlike Larazotide, AT-1002 acts as a zonulin agonist,

mimicking its effect to reversibly open tight junctions.[11][12] This property makes AT-1002 a

valuable tool for studying TJ disassembly and as a potential absorption enhancer for other

therapeutic agents.[1][13]

Quantitative Data on Epithelial Barrier Modulation
The primary methods for quantifying epithelial barrier function in vitro are the measurement of

Transepithelial Electrical Resistance (TEER) and the assessment of paracellular flux of non-

metabolizable marker molecules.[2] TEER reflects the ionic conductance of the paracellular

pathway, with a decrease in TEER indicating increased permeability.[14] Paracellular flux

assays directly measure the passage of molecules of varying sizes (e.g., Lucifer yellow,

dextrans) across the epithelial monolayer.[15]

In Vitro Effects of AT-1002 on Caco-2 Cell Monolayers
The following table summarizes the dose-dependent effect of the zonulin agonist AT-1002 on

TEER and Lucifer Yellow (LY) permeability in Caco-2 intestinal epithelial cell monolayers.
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Treatment
Group

Concentration
Mean TEER (%
of Control)

Mean LY
Permeability
(nm/s)

Reference

Vehicle Control N/A 100% Baseline [16]

Scrambled

Peptide
5 mg/ml ~100%

No significant

increase
[16]

AT-1002 0.5 mg/ml

↓ (Dose-

dependent

decrease)

↑ (Substantial

increase)
[16]

AT-1002 1.0 mg/ml
↓ (Further

decrease)

↑ (Further

increase)
[16]

AT-1002 5.0 mg/ml
↓ (Significant

decrease)

↑ (Maximum

increase

observed)

[16]

Note: The data presented is a qualitative summary based on graphical representations in the

cited literature. Absolute values can vary significantly between experiments.[17]

Inhibitory Effect of Larazotide Acetate (AT-1001)
Larazotide acetate has been shown to counteract the effects of TJ-disrupting stimuli like AT-

1002 and gliadin fragments.[3][18]
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Condition Outcome on TEER
Outcome on ZO-1
& Actin Structure

Reference

AT-1002 Alone Reduction

Redistribution of ZO-

1, rearrangement of

actin

[3][18]

Gliadin Fragments

Alone
Reduction

Redistribution of ZO-

1, rearrangement of

actin

[3][18]

Larazotide Acetate +

AT-1002

Inhibition of TEER

reduction

Inhibition of ZO-1

redistribution and

actin rearrangement

[3][18]

Larazotide Acetate +

Gliadin

Inhibition of TEER

reduction

Inhibition of ZO-1

redistribution and

actin rearrangement

[3][18]

Experimental Protocols
The following protocols are standard methodologies for assessing the effect of peptides on in

vitro models of the intestinal epithelial barrier.

Caco-2 Cell Culture and Monolayer Formation
Cell Seeding: Caco-2 cells are seeded onto permeable Transwell® polycarbonate filter

supports (e.g., 0.4 µm pore size, 12 mm diameter) at a high density (e.g., 2.5 x 10⁵

cells/insert).[19]

Differentiation: The cells are cultured for a minimum of 21 days to allow for spontaneous

differentiation into a polarized monolayer of enterocytes, which form robust tight junctions.

[19][20]

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal

bovine serum, non-essential amino acids, and antibiotics is typically used. The medium is

replaced every 2-3 days.[19]
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Barrier Integrity Confirmation: Before experimentation, the integrity of the monolayer is

confirmed by measuring TEER. Only monolayers with high TEER values (e.g., >300 Ω·cm²)

are used.[21]

Transepithelial Electrical Resistance (TEER)
Measurement

Equipment: An epithelial voltohmmeter (e.g., EVOM2™) with "chopstick" electrodes is used.

Procedure:

Allow Transwell® plates to equilibrate to room temperature.

Sterilize electrodes with 70% ethanol and rinse with sterile saline.

Place the shorter electrode in the apical (upper) chamber and the longer electrode in the

basolateral (lower) chamber of the Transwell®.

Record the resistance reading (in Ω).

Measure the resistance of a blank Transwell® insert (without cells) containing medium.

Calculate the net TEER: (Resistance of monolayer - Resistance of blank) x Surface area

of the membrane (in cm²). The final value is expressed as Ω·cm².[14]

Paracellular Permeability (Lucifer Yellow Flux) Assay
Preparation: After peptide treatment, wash the cell monolayers gently with pre-warmed

Hanks' Balanced Salt Solution (HBSS).

Incubation: Add the fluorescent marker Lucifer Yellow (LY; ~457 Da) to the apical chamber at

a known concentration. Add fresh HBSS to the basolateral chamber.

Sampling: Incubate the plate at 37°C. At designated time points (e.g., 30, 60, 90, 120

minutes), collect samples from the basolateral chamber. Replace the collected volume with

fresh HBSS.
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Quantification: Measure the fluorescence of the basolateral samples using a fluorescence

plate reader.

Calculation: Determine the concentration of LY that has crossed the monolayer by comparing

to a standard curve. The permeability coefficient (Papp) can then be calculated.[15]

Signaling Pathways and Mechanisms of Action
AT-1002 (Agonist) Signaling Pathway
AT-1002, the Zot-derived peptide, is believed to initiate TJ disassembly through a multi-step

signaling cascade.[1][9] It binds to the Protease-Activated Receptor 2 (PAR2), which leads to

the transactivation of the Epidermal Growth Factor Receptor (EGFR).[6][7] This triggers

downstream signaling involving Src and MAP kinase pathways, leading to the phosphorylation

of TJ-associated proteins like Zonula Occludens-1 (ZO-1) and the rearrangement of the actin

cytoskeleton.[1][9] This cytoskeletal reorganization ultimately results in the displacement of ZO-

1 from the junctional complex and an increase in paracellular permeability.[1][9]
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AT-1002 (Zonulin Agonist) Signaling Pathway.
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Larazotide Acetate (Antagonist) Mechanism
Larazotide acetate is proposed to act as a competitive antagonist at the zonulin receptor,

preventing the binding of zonulin (or agonists like AT-1002) and inhibiting the initiation of the

disassembly cascade.[8][12] By blocking this initial step, it prevents the subsequent ZO-1

redistribution and actin rearrangement, thereby preserving TJ structure and maintaining normal

barrier function.[2][8]

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effect of a test peptide on

epithelial barrier function in vitro.
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In Vitro Epithelial Barrier Function Assay Workflow.
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Conclusion
Peptide-based modulators of epithelial tight junctions, such as the agonist AT-1002 and the

antagonist Larazotide acetate, are powerful tools for both research and therapeutic

development. Understanding their mechanisms of action, supported by robust quantitative in

vitro assays, is essential for advancing the treatment of diseases characterized by impaired

epithelial barrier function. The protocols and pathways detailed in this guide provide a

foundational framework for professionals engaged in this area of drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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